

Application Note: Extraction and Purification of Clioquinol from Mexaform Tablets

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Compound of Interest

Compound Name: Mexaform

Cat. No.: B1215852

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Abstract

This application note provides a detailed protocol for the extraction and purification of clioquinol from commercially available **Mexaform** tablets. The procedure involves solid-liquid extraction of the active pharmaceutical ingredient (API) from the tablet matrix, followed by purification using recrystallization. The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals requiring a pure sample of clioquinol for analytical, research, or further developmental purposes.

Introduction

Clioquinol (5-chloro-7-iodo-8-quinolinol) is a metal-chelating antimicrobial and neuroprotective agent.^[1] Historically, it was used as a topical anti-infective and an oral intestinal amebicide.^[2] ^[3] **Mexaform** is a pharmaceutical formulation that contains clioquinol in combination with other active ingredients, such as phanquone and oxyphenonium bromide, along with various excipients.^[4]^[5] For many research applications, including the study of its mechanism of action or the development of new formulations, a pure sample of clioquinol is required. This document outlines a reliable method to extract and purify clioquinol from the complex matrix of **Mexaform** tablets.

Materials and Reagents

- **Mexaform** Tablets
- Methanol (HPLC Grade)
- Glacial Acetic Acid (ACS Grade)
- Deionized Water
- Acetonitrile (HPLC Grade)
- Ortho-phosphoric Acid (ACS Grade)
- Clioquinol Reference Standard ($\geq 95\%$ purity)
- Mortar and Pestle
- Volumetric flasks (100 mL, 50 mL, 10 mL)
- Beakers and Erlenmeyer flasks
- Sonicator bath
- Heating mantle with magnetic stirrer
- Whatman No. 42 filter paper or equivalent
- Hirsch or Büchner funnel
- Vacuum filtration apparatus
- Rotary evaporator (optional)
- HPLC system with UV detector
- Analytical balance

Physicochemical Data and Formulation Details

Quantitative data regarding clioquinol's properties and the typical composition of **Mexaform** are summarized below for easy reference.

Table 1: Physical and Chemical Properties of Clioquinol

Property	Value	Reference
Molecular Formula	C ₉ H ₅ ClINO	[1]
Molecular Weight	305.50 g/mol	[6]
Appearance	Cream-colored to brownish-yellow powder	[6]
Melting Point	Decomposes at 178-179 °C	
UV/Vis λ _{max}	255, 324 nm	[1]
pKa	8.12 (in 50% aqueous ethanol)	[7]

Table 2: Solubility of Clioquinol

Solvent	Solubility	Reference
Water	Almost insoluble / <0.1 g/100 mL at 20 °C	[6]
Ethanol	Sparingly soluble; 1 part in 43 parts of boiling alcohol	[1]
Methanol	1.5 mg/mL	
DMSO	~30 mg/mL; 61 mg/mL	[1][8]
Chloroform	1 part in 128 parts	[6]
Glacial Acetic Acid	1 part in 170 parts (cold); 1 part in 13 parts (boiling)	[6]

Table 3: Example Composition of **Mexaform** Tablets

Component	Quantity per Tablet	Role	Reference
Clioquinol (Vioform)	200 mg	Active Ingredient (Antimicrobial)	[4]
Phanquone (Entobex)	20 mg	Active Ingredient (Amebicide)	[4]
Oxyphenonium Bromide	2 mg	Active Ingredient (Anticholinergic)	[4]
Excipients	Varies	Binders, fillers (e.g., starch, cellulose)	[9]

Experimental Protocols

Protocol 1: Solid-Liquid Extraction of Crude Clioquinol

This protocol describes the initial extraction of clioquinol from the tablet matrix.

- **Tablet Preparation:** Weigh 10 **Mexaform** tablets and calculate the average weight. Grind the tablets into a fine, homogenous powder using a mortar and pestle.
- **Extraction:** Accurately weigh a quantity of the powder equivalent to five tablets and transfer it to a 250 mL beaker. Add 100 mL of methanol to the beaker.
- **Sonication:** Place the beaker in a sonicator bath and sonicate for 30 minutes to facilitate the dissolution of the active ingredients.
- **Heating and Stirring:** Gently heat the suspension to 50-60°C on a hotplate with continuous stirring for 15 minutes. This enhances the solubility of clioquinol.[10]
- **Isolation of Extract:** Allow the mixture to cool to room temperature. The insoluble excipients will settle at the bottom.
- **Filtration:** Decant the supernatant and filter it through Whatman No. 42 filter paper using gravity or vacuum filtration to remove insoluble excipients.

- **Repeat Extraction:** Transfer the solid residue back to the beaker, add another 50 mL of methanol, and repeat steps 3-6 to maximize the extraction yield.
- **Solvent Evaporation:** Combine the methanolic filtrates in a round-bottom flask. Evaporate the methanol using a rotary evaporator or by gentle heating in a fume hood to obtain the crude solid extract. This crude extract will contain clioquinol, other soluble active ingredients, and soluble excipients.

Protocol 2: Purification by Recrystallization

This protocol purifies the crude clioquinol extract. The choice of solvent is based on clioquinol's high solubility in hot acetic acid and lower solubility in the cold.[\[6\]](#)

- **Dissolution:** Transfer the crude solid extract obtained from Protocol 1 to a 100 mL Erlenmeyer flask. Add a minimal volume of hot glacial acetic acid (heated to ~90-100°C) dropwise while stirring until the solid is just dissolved.
- **Hot Filtration (Optional):** If any insoluble impurities remain, perform a hot gravity filtration to remove them.
- **Crystallization:** Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to promote maximum crystallization.
- **Crystal Collection:** Collect the purified clioquinol crystals by vacuum filtration using a Hirsch or Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold deionized water to remove residual acetic acid.
- **Drying:** Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.[\[7\]](#)
- **Yield Calculation:** Weigh the final dried product and calculate the percentage yield based on the initial amount of clioquinol in the tablets.

Protocol 3: Purity Assessment by RP-HPLC

This protocol validates the purity of the extracted and purified clioquinol. The method is adapted from established stability-indicating LC methods.[\[9\]](#)[\[11\]](#)[\[12\]](#)

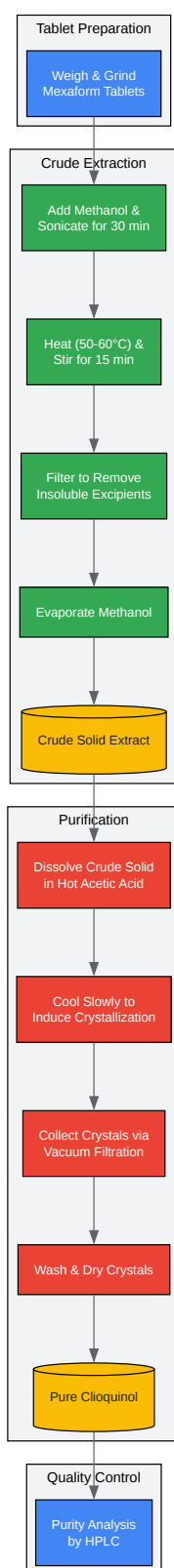
- **Standard Preparation:** Prepare a 100 µg/mL stock solution of clioquinol reference standard in methanol. From this, prepare a working standard of 10 µg/mL by diluting with the mobile phase.
- **Sample Preparation:** Accurately weigh approximately 10 mg of the purified clioquinol, dissolve it in methanol in a 100 mL volumetric flask, and make up to the mark. Dilute 1 mL of this solution to 10 mL with the mobile phase to get a final concentration of 10 µg/mL.
- **Chromatographic Conditions:**
 - Instrument: HPLC with UV-Vis or Photodiode Array (PDA) Detector.
 - Column: C18, 4.6 x 250 mm, 5 µm particle size.
 - Mobile Phase: Acetonitrile:Water (90:10, v/v), with the pH of the water adjusted to 3.0 using 1% ortho-phosphoric acid.[\[9\]](#)[\[11\]](#)
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm.[\[9\]](#)[\[11\]](#)
 - Injection Volume: 20 µL.
 - Column Temperature: Ambient (25 ± 2 °C).
- **Analysis:** Inject the standard and sample solutions into the HPLC system. The retention time for clioquinol is expected to be approximately 6.1 minutes.[\[9\]](#)[\[11\]](#)
- **Purity Calculation:** Determine the purity of the sample by comparing the peak area of the clioquinol in the sample chromatogram to the total area of all peaks.

Table 4: HPLC Parameters for Purity Analysis

Parameter	Condition
Column	C18 (4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (pH 3.0) (90:10, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	20 µL
Temperature	Ambient (25 °C)
Expected Retention Time	~6.1 min

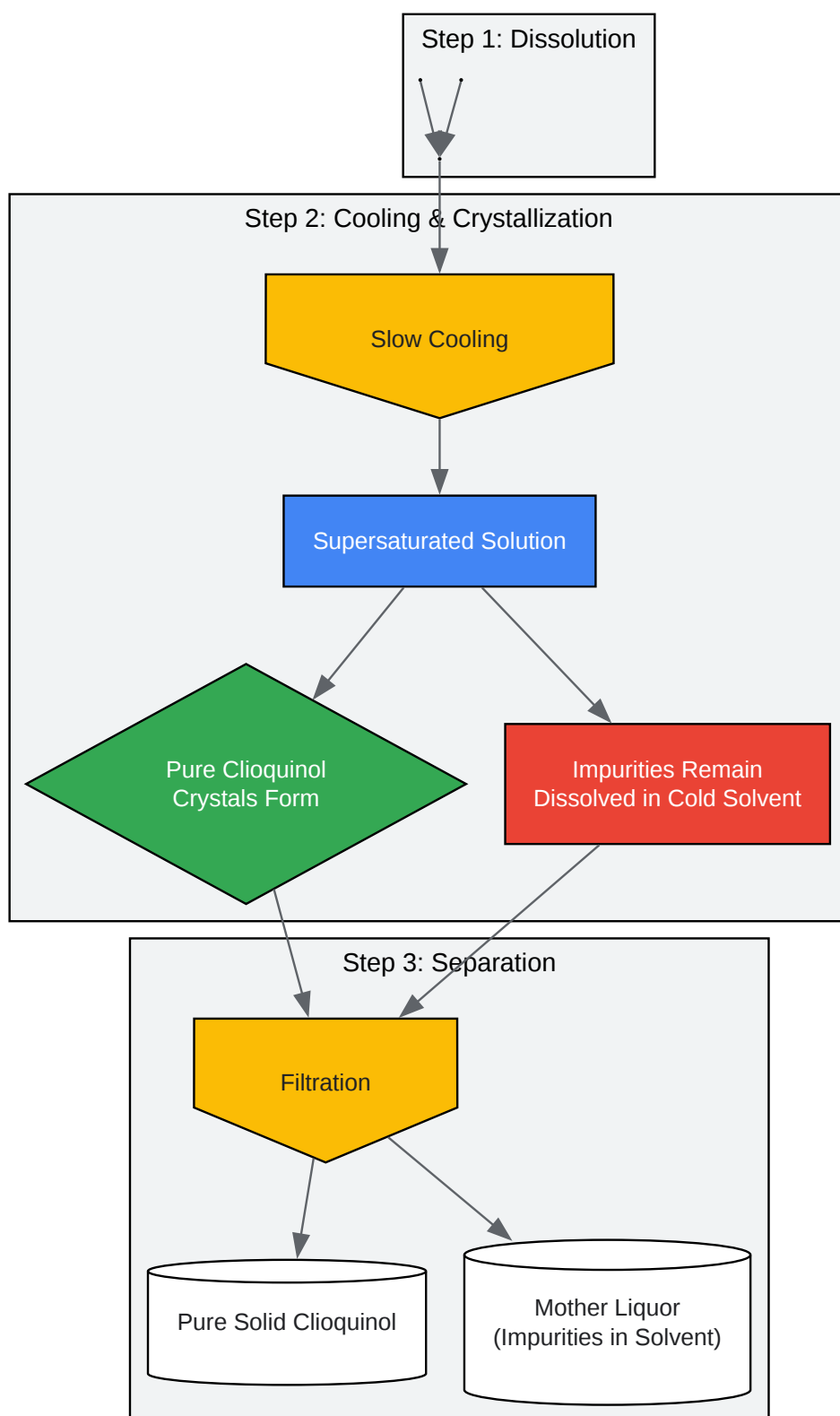
Visualized Workflows

The following diagrams illustrate the logical flow of the extraction and purification process.



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Caption: Experimental workflow for clioquinol extraction and purification.



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Caption: Principle of purification by recrystallization.

Safety Precautions

- All procedures should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Methanol is flammable and toxic; avoid inhalation and contact with skin.
- Glacial acetic acid is corrosive; handle with care.
- Clioquinol has been associated with neurotoxicity; handle the pure compound with caution.
[3] Review the Safety Data Sheet (SDS) for all chemicals before use.

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References

1. cdn.caymanchem.com [cdn.caymanchem.com]
2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pubmed.ncbi.nlm.nih.gov]
3. reference.md [reference.md]
4. cabidigitallibrary.org [cabidigitallibrary.org]
5. [MEXAFORM IN THE TREATMENT OF AMEBIASIS] - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Clioquinol | C₉H₅ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
7. Clioquinol CAS#: 130-26-7 [m.chemicalbook.com]
8. selleckchem.com [selleckchem.com]
9. researchgate.net [researchgate.net]
10. mdpi.com [mdpi.com]
11. turkjps.org [turkjps.org]

- 12. [PDF] Quantification of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]
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